molecular formula (H15N-Fmoc)13CH213CO2H B559569 Fmoc-Gly-OH-13C2,15N CAS No. 285978-13-4

Fmoc-Gly-OH-13C2,15N

Cat. No. B559569
M. Wt: 300.28 g/mol
InChI Key: NDKDFTQNXLHCGO-KBBTWOTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly-OH-13C2,15N is a 15N-labeled and 13C-labeled Crystal Violet . It is a protected amino acid used to synthesize 13C2/15N-labeled peptides for MS-based protein quantitation .


Synthesis Analysis

The synthesis of Fmoc-Gly-OH-13C2,15N involves the use of 2N HCl aqueous solution to acidify the stripped aqueous layer to a pH=2, followed by extraction with ethyl acetate three times .


Molecular Structure Analysis

The linear formula of Fmoc-Gly-OH-13C2,15N is (H15N-Fmoc)13CH213CO2H . Its molecular weight is 300.28 .


Chemical Reactions Analysis

The Fmoc group in Fmoc-Gly-OH-13C2,15N is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-Gly-OH-13C2,15N is a solid . Its melting point is 174-175 °C .

Scientific Research Applications

Stable Isotope Applications in Clinical Research

Stable isotopes, such as 13C and 15N, are used extensively in clinical science for diagnostic and research purposes. These isotopes have been applied in a wide range of studies due to their non-radioactive nature, making them safe for patient use. The use of stable isotopes allows for detailed metabolic, physiological, and nutritional studies, providing insights into human health and disease mechanisms. Such isotopes can be used in the synthesis of compounds for tracing metabolic pathways, studying enzyme activity, or understanding drug metabolism and distribution within the body (Halliday & Rennie, 1982).

Nanomedicine and Therapeutic Applications

Functionalized Magnetic Iron Oxide Nanoparticles (FMIONPs) represent an example of how advanced materials are being utilized for biomedical applications, including drug delivery systems, diagnostic tools, and as part of therapeutic strategies. Though not directly related to "Fmoc-Gly-OH-13C2,15N", the development and functionalization of nanoparticles highlight the potential for incorporating specific labeled compounds into complex systems for targeted therapeutic or diagnostic purposes. These applications include treating central nervous system injuries, cancer therapy, and enhancing the biological effects of treatments through improved targeting and delivery mechanisms (Sharma et al., 2014).

Role in Plant Abiotic Stress Resistance

The study of organic osmolytes, such as glycine betaine and proline, in improving plant stress resistance offers insights into how specific compounds can enhance biological systems' resilience to environmental stresses. While "Fmoc-Gly-OH-13C2,15N" is a labeled compound not directly mentioned in this context, the research on osmolytes demonstrates the broader scientific interest in understanding how compounds can affect biological functions and stress responses, potentially informing the use of labeled compounds in tracking and analyzing these processes (Ashraf & Foolad, 2007).

Safety And Hazards

Fmoc-Gly-OH-13C2,15N may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,16+1,18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKDFTQNXLHCGO-KBBTWOTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583953
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(~13~C_2_,~15~N)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Gly-OH-13C2,15N

CAS RN

285978-13-4
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(~13~C_2_,~15~N)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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